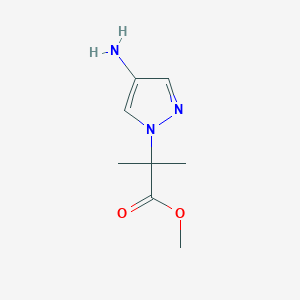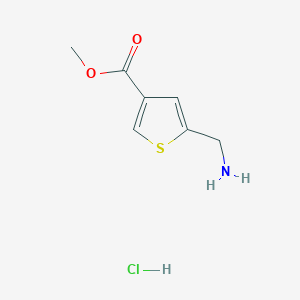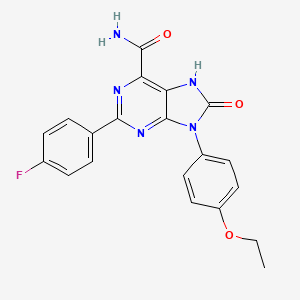
3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl group and a 3-fluoro-4-methylphenyl group. The presence of these functional groups could impart specific chemical properties to the compound .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
Synthesis and Crystal Structures
3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis and structural characterization of various pyrazole compounds. For instance, its derivatives have been prepared by reacting chalcones with hydrazine hydrate, resulting in structures with distinct dihedral angles between the pyrazole and the fluoro-substituted rings. These compounds have been characterized by X-ray single-crystal structure determination, highlighting their potential for various applications in scientific research (Loh et al., 2013).
Antimicrobial Activity
Derivatives of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown promising results in antimicrobial studies. Specific compounds synthesized from this chemical have been observed to exhibit excellent to good antibacterial activity, suggesting its significance in developing new antimicrobial agents (Mistry et al., 2016).
Spectroscopic and Molecular Studies
The compound has been subjected to extensive spectroscopic and molecular studies. Investigations into its molecular structure, vibrational frequencies, and vibrational assignments have been conducted both experimentally and theoretically. These studies have provided insights into the stability of the molecule, its hyper-conjugative interactions, charge delocalization, and potential applications in nonlinear optics (Mary et al., 2015).
Biological and Medicinal Applications
Research has also explored the potential biological and medicinal applications of derivatives of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Compounds synthesized from this chemical have been evaluated for their biological activity against various bacterial and fungal strains. Moreover, the absence of cytotoxic activity in these compounds makes them promising candidates for further biomedical research (Hamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, agriculture, and materials science . The specific compound “3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could be a subject of future research within these contexts.
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-7-8-13(9-16(12)18)17-14(11-21)10-20(19-17)15-5-3-2-4-6-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKERUNZSWJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)

![8-butyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437293.png)

![2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol](/img/structure/B2437299.png)
![1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2437300.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2437301.png)

![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2437307.png)
![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)
